N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide
Description
N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide is a triazolopyrimidine derivative featuring a 1,2,4-triazolo[4,3-a]pyrimidinone core. Key structural attributes include:
- A 4-fluorophenylamino substituent at position 7 of the pyrimidine ring.
- N-ethyl-N-phenylacetamide side chain at position 2 of the triazole ring.
Analytical characterization via 1H NMR, IR, and mass spectrometry is standard for such compounds, as seen in similar syntheses .
Properties
IUPAC Name |
N-ethyl-2-[7-(4-fluoroanilino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2/c1-2-26(17-6-4-3-5-7-17)19(29)14-28-21(30)27-13-12-18(24-20(27)25-28)23-16-10-8-15(22)9-11-16/h3-13H,2,14H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCAKNJKWAANUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C(=O)N3C=CC(=NC3=N2)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide typically involves multiple stepsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of analogs with different functional groups.
Scientific Research Applications
N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
N-(2,5-Dimethylphenyl)-2-{5-[(4-fluorophenyl)amino]-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl}acetamide ()
Key Differences :
- Substituent Placement: The fluorophenylamino group at position 7 (target) vs. position 5 (similar compound) may influence electronic distribution and steric interactions.
- Acetamide Side Chain : The N-ethyl-N-phenyl group (target) vs. N-(2,5-dimethylphenyl) (similar compound) impacts lipophilicity and metabolic stability .
Analytical Characterization
NMR Spectral Comparisons ()
- Triazolopyrimidine Core : Protons in the triazole and pyrimidine rings exhibit distinct chemical shifts based on substituent placement. For example, the 3-oxo group in both compounds would deshield adjacent protons, but shifts in regions A (positions 39–44) and B (positions 29–36) (as per ) could differentiate substituent effects .
- Fluorophenyl Group : The para-fluoro substituent in both compounds would produce a characteristic 1H NMR singlet near δ 7.2–7.5 ppm, but methyl or ethyl groups in acetamide side chains alter nearby proton environments .
Mass Spectrometry ()
- Fragmentation Patterns : Molecular networking () would cluster the target compound with other triazolopyrimidines due to shared parent ion fragments (e.g., triazole-pyrimidine core). However, the acetamide side chain and fluorophenyl group would generate unique daughter ions, yielding a cosine score <1 compared to simpler analogs like flumetsulam () .
Biological Activity
N-ethyl-2-{7-[(4-fluorophenyl)amino]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrimidin-2-yl}-N-phenylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C22H22F N5O2
- Molecular Weight : 399.4 g/mol
- IUPAC Name : this compound
Structural Features
The compound features a triazole ring fused with a pyrimidine moiety, which is known to enhance biological activity through interactions with various biological targets. The presence of the fluorophenyl group may also contribute to its pharmacological profile.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In a study examining various triazole compounds, derivatives similar to the target compound showed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 0.125 to 8 μg/mL . The structural characteristics of triazoles are crucial for their interaction with bacterial enzymes, which could be extrapolated to predict similar behavior for this compound.
Anticancer Activity
The triazolo-pyrimidine scaffold has been associated with anticancer properties. A review highlighted that compounds containing this scaffold demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. For instance, certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin . The specific mechanism often involves the inhibition of key enzymes involved in cell proliferation.
Anti-inflammatory Properties
The anti-inflammatory potential of triazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and pathways such as NF-kB signaling. This suggests that this compound may possess similar anti-inflammatory effects through modulation of immune responses .
The biological activity of this compound likely involves:
- Enzyme Inhibition : Interacting with enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : Binding to specific receptors involved in inflammatory processes.
- Cell Cycle Interference : Disrupting normal cell cycle progression in cancer cells.
Study 1: Antibacterial Efficacy
A recent study evaluated a series of triazole compounds for their antibacterial efficacy against multi-drug resistant strains. Among these compounds, those structurally related to this compound showed promising results with MIC values indicating strong activity against resistant strains .
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies demonstrated that several triazole derivatives exhibited potent cytotoxicity against various cancer cell lines. The compounds were tested for their ability to induce apoptosis and inhibit tumor growth in xenograft models. The results indicated that modifications on the triazole ring significantly influenced the anticancer activity .
Q & A
Q. How can discrepancies in enzymatic inhibition assays (e.g., IC₅₀ variability) be addressed?
- Troubleshooting Steps :
- Enzyme Source : Use recombinant proteins from the same vendor (e.g., Sigma vs. Thermo Fisher) to eliminate isoform variability .
- ATP Concentration : Standardize ATP levels (e.g., 1 mM) in kinase assays to control for competition artifacts .
- Data Normalization : Express inhibition as % activity relative to vehicle controls, not absolute absorbance values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
